molecular formula C25H53O5P B12666152 Bis(2-butoxyethyl) isotridecyl phosphite CAS No. 93980-87-1

Bis(2-butoxyethyl) isotridecyl phosphite

Cat. No.: B12666152
CAS No.: 93980-87-1
M. Wt: 464.7 g/mol
InChI Key: RYURDQWGAMNEPN-UHFFFAOYSA-N
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Description

Bis(2-butoxyethyl) isotridecyl phosphite: is an organophosphorus compound with the chemical formula C25H53O5P . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the production of polymers and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) isotridecyl phosphite typically involves the reaction of isotridecyl alcohol with phosphorous acid and 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isotridecyl alcohol+Phosphorous acid+2-butoxyethanolBis(2-butoxyethyl) isotridecyl phosphite\text{Isotridecyl alcohol} + \text{Phosphorous acid} + \text{2-butoxyethanol} \rightarrow \text{this compound} Isotridecyl alcohol+Phosphorous acid+2-butoxyethanol→Bis(2-butoxyethyl) isotridecyl phosphite

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Bis(2-butoxyethyl) isotridecyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphates.

    Reduction: It can be reduced under specific conditions to form phosphites.

    Substitution: It can undergo substitution reactions where the butoxyethyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-butoxyethyl) isotridecyl phosphite is used as a stabilizer in the production of polymers and plastics. It helps in preventing the degradation of polymers by acting as an antioxidant.

Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential uses in biological and medical fields. Its antioxidant properties may have implications in preventing oxidative stress-related damage in biological systems.

Industry: In addition to its use in polymers, this compound is also used in the production of lubricants, adhesives, and coatings. It enhances the stability and performance of these products .

Mechanism of Action

The mechanism by which bis(2-butoxyethyl) isotridecyl phosphite exerts its effects is primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing the oxidative degradation of materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound .

Comparison with Similar Compounds

  • Bis(2-butoxyethyl) phosphate
  • Tris(2-butoxyethyl) phosphate
  • Isotridecyl phosphate

Comparison: Bis(2-butoxyethyl) isotridecyl phosphite is unique due to its specific combination of butoxyethyl and isotridecyl groups. This combination provides it with distinct antioxidant properties and makes it particularly effective in stabilizing polymers and plastics. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various industrial applications .

Properties

CAS No.

93980-87-1

Molecular Formula

C25H53O5P

Molecular Weight

464.7 g/mol

IUPAC Name

bis(2-butoxyethyl) 11-methyldodecyl phosphite

InChI

InChI=1S/C25H53O5P/c1-5-7-18-26-21-23-29-31(30-24-22-27-19-8-6-2)28-20-16-14-12-10-9-11-13-15-17-25(3)4/h25H,5-24H2,1-4H3

InChI Key

RYURDQWGAMNEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOP(OCCCCCCCCCCC(C)C)OCCOCCCC

Origin of Product

United States

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